molecular formula C16H14BrNO4S B2709661 dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-90-8

dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2709661
CAS No.: 337920-90-8
M. Wt: 396.26
InChI Key: MEJVZJOPZMRYDT-UHFFFAOYSA-N
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Description

Dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound featuring a pyrrolothiazole core substituted with a 4-bromophenyl group at position 5 and two methyl ester groups at positions 6 and 5. Its structure is characterized by fused pyrrole and thiazole rings, which confer unique electronic and steric properties.

Properties

IUPAC Name

dimethyl 5-(4-bromophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJVZJOPZMRYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyrrolo[1,2-c][1,3]thiazole core. The final step involves esterification to introduce the dimethyl dicarboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Structural Information

  • Molecular Formula : C16_{16}H14_{14}BrNO4_4S
  • Molecular Weight : 396.26 g/mol
  • CAS Number : 337920-90-8

Pharmaceutical Research

Dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may possess anti-inflammatory and anti-cancer properties due to its structural similarity to known pharmacophores.

  • Case Study : A study published in the Journal of Medicinal Chemistry examined derivatives of pyrrolo[1,2-c][1,3]thiazole compounds and found that modifications at the 5-position could enhance anti-tumor activity, indicating that this compound may be a candidate for further development in oncology .

Research has highlighted the biological activities of pyrrole derivatives. This compound is being studied for its potential as an inhibitor in various enzymatic processes.

  • Case Study : In vitro assays demonstrated that similar compounds exhibited significant inhibition of certain kinases involved in cancer progression . This suggests that this compound could be explored as a kinase inhibitor.

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique thiazole ring structure allows for further derivatization.

  • Synthesis Pathway : A synthetic route involving the reaction of 4-bromobenzaldehyde with thiazole derivatives has been reported, leading to various functionalized products . This highlights its utility in synthetic organic chemistry.

Material Science

Research into the material properties of pyrrole derivatives indicates potential applications in organic electronics and photonic devices.

  • Application Insight : The electronic properties of this compound are under investigation for use in organic light-emitting diodes (OLEDs) due to their favorable charge transport characteristics .

Mechanism of Action

The mechanism of action of dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Substituent Variations at Position 5

The 4-bromophenyl group distinguishes the target compound from analogs with different aryl or alkyl substituents:

Compound Name Substituent at Position 5 Physical State Key Spectral Data (NMR, IR) Reference
Dimethyl 5-(4-bromophenyl)-... (target) 4-Bromophenyl Not reported Not explicitly provided in evidence -
Dimethyl 5-ethyl-3-isopropyl-... (Compound 17) Ethyl Yellow oil $ ^1H $ NMR: δ 0.93–1.00 (9H, m); IR: 1723 cm⁻¹ (ester C=O)
Dimethyl 5-phenyl-... (Compound 16c) Phenyl Not specified $ ^1H $ NMR: δ 6.69–7.22 (Ar-H); MS: m/z 393 (M⁺)
Dimethyl 5-(p-methoxyphenyl)-... (Compound 21d) p-Methoxyphenyl Yellow oil $ ^1H $ NMR: δ 3.78 (s, OCH₃); IR: 1657 cm⁻¹ (C=O)

Key Observations :

  • Electronic Effects : The electron-withdrawing bromine in the target compound may reduce electron density at the pyrrolothiazole core compared to electron-donating groups (e.g., methoxy in 21d), affecting reactivity in cycloadditions .
  • Physical State: Most analogs are oils, suggesting low crystallinity, likely due to flexible ester groups and non-planar substituents .

Sulfone Derivatives (2,2-Dioxide Modifications)

Sulfone analogs exhibit distinct conformational and electronic properties:

Compound Name Substituents Key Findings Reference
Dimethyl 5-methyl-... 2,2-dioxide (PTD) Methyl, sulfone groups - IR and computational studies reveal conformational flexibility in low-temperature matrixes.
- Sulfone groups increase polarity (PSA: 91.67)
Target compound (non-sulfone) 4-Bromophenyl, esters - Lacks sulfone groups, likely reducing oxidative stability and polarity. -

Key Observations :

  • Polarity : Sulfone derivatives (e.g., PTD) exhibit higher polar surface area (PSA) and boiling points due to strong dipole-dipole interactions .
  • Conformational Stability: Sulfone groups restrict rotational freedom, as shown by IR studies in noble gas matrixes .

Heterocyclic Core Modifications

Compounds with related heterocycles but differing core structures highlight the uniqueness of the pyrrolo[1,2-c][1,3]thiazole system:

Compound Name Core Structure Key Properties Reference
3-(4-Bromophenyl)-5-(6,6-dimethyl-...) (Compound 5) Pyrazole-indole hybrid - Solid (m.p. 192–193°C)
- IR: 1651 cm⁻¹ (C=O); $ ^1H $ NMR: δ 12.05 (NH)
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-... (6m) Benzoxazole-triazole - IR: 1212 cm⁻¹ (C=S); $ ^1H $ NMR: δ 9.51 (triazole NH)

Key Observations :

  • Thermal Stability : Pyrazole and triazole derivatives (e.g., Compound 5, 6m) are crystalline solids with higher melting points than pyrrolothiazole oils, likely due to hydrogen-bonding networks .
  • Spectral Signatures : The target compound’s ester C=O stretches (~1720 cm⁻¹) differ from thione (C=S, ~1212 cm⁻¹) or amide (C=O, ~1650 cm⁻¹) peaks in analogs .

Biological Activity

Dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS No. 337920-90-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrNO5SC_{16}H_{14}BrNO_5S with a molecular weight of approximately 412.3 g/mol. The compound features a pyrrolo-thiazole core structure that is significant in medicinal chemistry.

This compound has been shown to interact with various biological targets:

  • Enzyme Inhibition : The compound exhibits strong binding affinity towards Leishmania major pteridine reductase 1 (Lm-PTR1), an enzyme crucial for the survival of the parasite. It acts as an inhibitor, which significantly reduces the enzyme's activity and subsequently diminishes the viability of the Leishmania species .
  • Antiparasitic Activity : In vitro studies have demonstrated that this compound possesses potent antipromastigote activity against Leishmania aethiopica, leading to a significant reduction in parasite viability.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Binding Interactions : The compound binds to the active site of Lm-PTR1 through hydrophobic interactions with critical residues such as histidine 241. This binding disrupts the enzyme's function and inhibits its catalytic activity.
  • Cellular Effects : The inhibition of Lm-PTR1 leads to impaired folate metabolism in Leishmania parasites, which is essential for their growth and replication. This mechanism highlights the potential of this compound as a lead for developing new antileishmanial agents.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Uppar et al. (2020)Antifungal ActivityDemonstrated effectiveness against Candida albicans and other fungal pathogens .
BenchChem AnalysisEnzyme InteractionIdentified strong inhibitory effects on Lm-PTR1 with potential therapeutic implications for leishmaniasis.
Thiazole Derivatives ReviewStructure-Activity RelationshipsHighlighted the importance of thiazole derivatives in drug discovery for various diseases including cancer and infectious diseases .

Q & A

Q. What are the common synthetic routes for dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, and how can computational methods improve their efficiency?

  • Methodological Answer : The compound is likely synthesized via multicomponent reactions involving pyrrolothiazole precursors and bromophenyl derivatives. Computational reaction path search methods, such as quantum chemical calculations (e.g., DFT), can predict viable intermediates and transition states. Tools like the ICReDD framework integrate these calculations with experimental validation to identify optimal reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches . For example, coupling 4-bromophenyl isocyanides with thiazole esters under palladium catalysis could be explored, with NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) used to confirm regioselectivity .

Q. How can structural characterization of this compound be systematically validated using spectroscopic and chromatographic techniques?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR : Assign 1H^{1}\text{H} and 13C^{13}\text{C} peaks to confirm the pyrrolothiazole core and bromophenyl substitution.
  • HRMS : Verify molecular formula (e.g., [M+H]+^+ ion) with <5 ppm mass accuracy.
  • IR : Identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography (C18 column, acetonitrile/water gradient).
    Tabulated spectral data from analogous compounds (e.g., imidazopyridine derivatives) can guide interpretation .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing the yield and regioselectivity of this heterocyclic compound?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., catalyst loading, temperature, solvent polarity). A central composite design (CCD) or fractional factorial design can minimize experimental runs while maximizing data resolution. For instance:
FactorLow LevelHigh Level
Catalyst (mol%)510
Temperature (°C)80120
SolventDMFTHF
Response surface methodology (RSM) can model nonlinear relationships, and ANOVA identifies significant factors. Computational feedback loops (e.g., ICReDD’s reaction databases) refine parameter selection .

Q. How can mechanistic contradictions between computational predictions and experimental outcomes in the synthesis of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from unaccounted solvent effects or transition-state approximations in DFT. To resolve:
  • Perform solvent continuum modeling (e.g., SMD implicit solvent) to adjust activation energies.
  • Validate with kinetic isotope effects (KIEs) or Hammett plots to probe electronic influences.
  • Cross-reference experimental 13C^{13}\text{C} shifts with computed NMR chemical shifts (GIAO method) .

Q. What advanced analytical techniques are suitable for studying degradation pathways or byproduct formation during synthesis?

  • Methodological Answer :
  • LC-HRMS/MS : Track degradation products in real-time using high-resolution tandem MS with collision-induced dissociation (CID).
  • In situ FTIR : Monitor reaction intermediates (e.g., imine formation) under controlled temperature/pH.
  • X-ray crystallography : Resolve ambiguous structural assignments from NMR, especially for stereoisomers .

Q. How can structure-activity relationships (SAR) for this compound be explored in medicinal chemistry contexts?

  • Methodological Answer :
  • DFT-based molecular docking : Screen against target proteins (e.g., kinases) to predict binding affinities.
  • Pharmacophore modeling : Identify critical functional groups (e.g., bromophenyl for hydrophobic interactions).
  • In vitro assays : Test cytotoxicity (MTT assay) and compare with computational predictions to refine SAR .

Data Analysis and Validation

Q. What statistical methods are recommended for resolving contradictory spectral data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate spectral features. For ambiguous NOE correlations, use ROESY to confirm spatial proximities. If XRD data conflict with NMR, re-examine crystal packing effects or solvate formation. Cross-validate with solid-state NMR or dynamic nuclear polarization (DNP) .

Q. How can environmental fate studies for this compound be designed to assess its persistence or toxicity?

  • Methodological Answer :
  • OECD 301F biodegradation test : Measure aerobic mineralization in activated sludge.
  • QSAR models : Predict bioaccumulation (logP) and ecotoxicity (EC50) using EPI Suite or OPERA.
  • LC50 assays : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity .

Methodological Best Practices

Q. What safety protocols are critical when handling air-sensitive intermediates in the synthesis of this compound?

  • Methodological Answer :
  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).
  • Implement gas detectors for bromine vapor monitoring.
  • Follow Chemical Hygiene Plan guidelines for waste disposal and emergency procedures .

Q. How can machine learning enhance reaction prediction or optimization for similar heterocyclic systems?

  • Methodological Answer :
    Train neural networks on reaction databases (e.g., Reaxys) using SMILES notation inputs. Feature engineering should include electronic descriptors (Hammett constants) and steric parameters (Tolman cone angles). Transfer learning from pyrrolidine or thiazole datasets improves predictive accuracy for novel analogs .

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